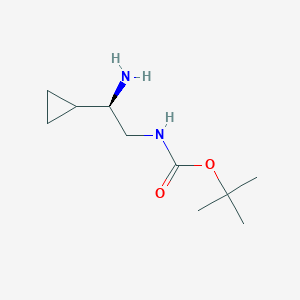
tert-Butyl (R)-(2-amino-2-cyclopropylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. One common method is the reaction of tert-butyl carbamate with ®-2-amino-2-cyclopropylethylamine under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
Oxidation: tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or amines
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. It can act as an inhibitor for certain enzymes, providing insights into their function and regulation .
Medicine
In medicinal chemistry, tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is explored for its potential therapeutic applications. It may be used in the design of drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the carbamate functionality.
tert-Butyl ®-2-amino-2-phenylethylcarbamate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is unique due to the combination of the tert-butyl, amino, and cyclopropyl groups. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
生物活性
Introduction
tert-Butyl (R)-(2-amino-2-cyclopropylethyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl-containing amino acid derivative. This structure is crucial for its interaction with biological targets.
| Component | Structure |
|---|---|
| tert-Butyl | tert-Butyl |
| Carbamate | Carbamate |
| Cyclopropyl | Cyclopropyl |
The mechanism of action for this compound involves its ability to form stable covalent bonds with nucleophilic sites on proteins or enzymes. This interaction modulates the activity of various biological targets, enhancing its specificity and potency against certain receptors.
Interaction with Receptors
- GABA Receptors : Recent studies indicate that compounds similar to tert-butyl carbamates exhibit selective binding to GABA receptors, affecting neurotransmitter release and neuronal excitability .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, including those involved in metabolic pathways related to pain and inflammation .
Antimicrobial Activity
Research has demonstrated that derivatives of tert-butyl carbamates can possess antimicrobial properties. For instance, compounds designed with similar frameworks have been tested against various bacterial strains, showing promising results in inhibiting growth .
Cytotoxicity Studies
Cytotoxicity assays on human liver cell lines (HepG2) reveal that while some related compounds exhibit significant antimicrobial activity, they also present toxicity concerns. The challenge remains to optimize these compounds to enhance their therapeutic index while minimizing cytotoxic effects .
Case Studies
- Case Study 1 : A study investigating the structure-activity relationship (SAR) of cyclopropyl-containing carbamates found that modifications at the amino acid side chain significantly influenced both potency and selectivity against target enzymes .
- Case Study 2 : Another research highlighted the synthesis of a series of tert-butyl carbamate derivatives, assessing their binding affinity to GABA receptors, which revealed that specific structural features are critical for enhancing receptor selectivity .
Research Findings Summary
A summary of key research findings related to the biological activity of this compound is presented in the table below:
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-2-amino-2-cyclopropylethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m0/s1 |
InChIキー |
BZVMTGHIUOJVJE-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1CC1)N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















